REACTION_CXSMILES
|
C1N2CN3CN(C2)CN1C3.[N:11]1[N:12]([C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)[N:13]=[N:14][CH:15]=1.S(=O)(=O)(O)O.FC(F)(F)[C:30](O)=[O:31]>>[OH:22][C:19]1[CH:18]=[CH:17][C:16]([N:12]2[N:13]=[N:14][CH:15]=[N:11]2)=[CH:21][C:20]=1[CH:30]=[O:31]
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Name
|
|
Quantity
|
5.6 g
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Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
N=1N(N=NC1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture heated at 60° for 24 h
|
Duration
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24 h
|
Type
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TEMPERATURE
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Details
|
On cooling
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Type
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EXTRACTION
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Details
|
extracted with ether (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC (dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1)N1N=CN=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 930 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |